N,N-dimethyl-N'-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)propane-1,3-diamine
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Overview
Description
N,N-dimethyl-N'-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)propane-1,3-diamine: is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N'-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)propane-1,3-diamine typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. One common approach is the reaction of 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl with propane-1,3-diamine under specific conditions, such as heating in an inert atmosphere and using a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxidized derivatives.
Reduction: : Reducing functional groups within the molecule.
Substitution: : Replacing one or more atoms or groups in the molecule with different atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further utilized in subsequent chemical processes or applications.
Scientific Research Applications
N,N-dimethyl-N'-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)propane-1,3-diamine: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: : Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: : Explored for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : Applied in the development of new materials, sensors, and other industrial products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
N,N-dimethyl-N'-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)propane-1,3-diamine: can be compared to other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: : These compounds share a similar core structure but may have different substituents and functional groups.
Pyrazolo[5,1-c]triazines: : Another class of heterocyclic compounds with potential biological activities.
Thieno[2,3-b]pyridines: : Compounds with a fused thiophene and pyridine ring system.
The uniqueness of This compound lies in its specific combination of substituents and the resulting biological and chemical properties.
Properties
IUPAC Name |
N',N'-dimethyl-N-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)propane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5/c1-14-12-17(19-10-7-11-22(2)3)23-18(21-14)16(13-20-23)15-8-5-4-6-9-15/h4-6,8-9,12-13,19H,7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEKFCSBHFGZDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCCCN(C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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